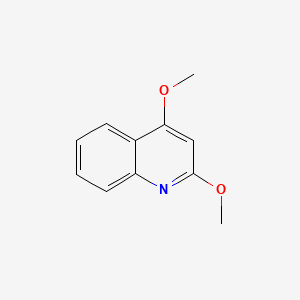

2,4-Diméthoxyquinoléine

Vue d'ensemble

Description

2,4-Dimethoxyquinoline (DMQ) is a quinoline derivative that is widely used in scientific research and development. It has a range of applications in the synthesis of organic compounds, as well as in the study of biological processes and the development of therapeutic agents. It is a colorless, crystalline solid with a melting point of 105 °C and a boiling point of 212 °C. DMQ is also known as 2,4-dimethoxy-1-methylquinoline, 1-methyl-2,4-dimethoxyquinoline, 2,4-dimethoxy-1-methylquinoline, and 2,4-dimethoxyquinoline.

Applications De Recherche Scientifique

Régulation épigénétique

2,4-Diméthoxyquinoléine: ses dérivés ont été identifiés comme de puissants inhibiteurs de G9a, une méthyltransférase de lysine histone (HKMT) impliquée dans la régulation épigénétique . Cette enzyme joue un rôle crucial dans la méthylation de l'histone H3 au niveau de la lysine 9, qui est une marque épigénétique clé associée à l'expression et à la répression des gènes. Les inhibiteurs basés sur le squelette quinoléique, tels que BIX-01294, ont montré une grande sélectivité et une grande puissance, ce qui en fait des outils précieux pour étudier les mécanismes épigénétiques et les agents thérapeutiques potentiels pour les maladies où la dysrégulation épigénétique est un facteur, comme le cancer et le SIDA .

Chimie médicinale

En chimie médicinale, This compound sert de squelette central pour le développement de nouveaux médicaments. Ses dérivés ont été synthétisés et étudiés pour leur capacité à inhiber G9a, ce qui a permis de mieux comprendre les caractéristiques pharmacophoriques nécessaires à l'inhibition compétitive des substrats . Ces recherches contribuent à la découverte de nouveaux chimiot ypes pouvant servir d'inhibiteurs efficaces et sélectifs dans la conception de médicaments.

Chimie synthétique

Le composé a été utilisé en chimie synthétique, en particulier dans les réactions de condensation de Friedlaender. Il sert de précurseur dans la synthèse de divers dérivés quinoléiques, qui sont des intermédiaires importants dans la production de produits pharmaceutiques et d'autres molécules organiques complexes .

Synthèse d'alcaloïdes

La déméthylation sélective de This compound a été utilisée dans la synthèse de l'alcaloïde quinoléique atanine . Ce processus met en évidence le rôle du composé dans la préparation de produits naturels et de molécules bioactives, qui présentent un intérêt significatif dans le développement de nouveaux médicaments et la compréhension des voies biologiques.

Applications environnementales

Bien que l'on n'ait pas trouvé de références directes aux applications environnementales de la this compound, les méthodologies utilisées dans sa synthèse et sa modification pourraient être appliquées à la production de nanoparticules pour la remédiation environnementale . Ces applications comprennent le traitement des eaux, la détection de polluants persistants et la remédiation des sols/eaux.

Biotechnologie

En biotechnologie, les effets inhibiteurs des dérivés de This compound sur G9a suggèrent des applications potentielles en thérapie génique et dans le développement d'outils épigénétiques . En modulant les marques épigénétiques, il est possible d'influencer l'expression des gènes, ce qui est crucial pour diverses applications biotechnologiques, notamment le développement de nouvelles thérapies pour les maladies génétiques.

Pharmacologie

L'importance pharmacologique de This compound est liée à son rôle dans l'inhibition de G9a, qui a des implications pour le traitement des maladies où les facteurs épigénétiques jouent un rôle . L'exploration de ses dérivés en pharmacologie continue de fournir des éclaircissements sur la conception de nouveaux agents thérapeutiques ciblant les enzymes épigénétiques.

Mécanisme D'action

Target of Action

The primary target of 2,4-Dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .

Mode of Action

2,4-Dimethoxyquinoline interacts with G9a in a substrate-competitive manner . It inhibits G9a by occupying the binding pockets of the enzyme that are normally reserved for the cofactor S-adenosylmethionine (SAM) and the protein substrate . This prevents the normal methylation process mediated by G9a .

Biochemical Pathways

The inhibition of G9a affects many biological pathways due to its central role in epigenetic control . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Pharmacokinetics

The compound’s ability to inhibit g9a suggests that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The inhibition of G9a by 2,4-Dimethoxyquinoline leads to changes in the methylation state of histones, which can alter gene expression . This can have profound effects on cellular function and can contribute to the development of diseases such as cancer .

Action Environment

The action of 2,4-Dimethoxyquinoline is likely influenced by various environmental factors, including the presence of other molecules in the cell that can interact with G9a or the compound itself. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Analyse Biochimique

Biochemical Properties

2,4-Dimethoxyquinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is G9a, a histone lysine methyltransferase involved in epigenetic regulation through the methylation of histone H3 . The interaction between 2,4-Dimethoxyquinoline and G9a is characterized by the inhibition of the enzyme’s activity, which affects the methylation process of histones. This inhibition is significant because it can alter gene expression patterns and has implications in various diseases, including cancer .

Cellular Effects

2,4-Dimethoxyquinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting G9a, 2,4-Dimethoxyquinoline can lead to changes in histone methylation patterns, which in turn affect gene expression . This compound has been shown to impact cell proliferation and differentiation, making it a potential candidate for cancer therapy. Additionally, 2,4-Dimethoxyquinoline exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

The molecular mechanism of 2,4-Dimethoxyquinoline involves its binding interactions with biomolecules, particularly G9a. By binding to the enzyme’s active site, 2,4-Dimethoxyquinoline inhibits its methyltransferase activity . This inhibition prevents the methylation of histone H3, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit G9a is attributed to its structural similarity to other known inhibitors, such as BIX-01294 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethoxyquinoline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethoxyquinoline remains stable under specific conditions, allowing for prolonged inhibition of G9a activity

Dosage Effects in Animal Models

The effects of 2,4-Dimethoxyquinoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits G9a without causing significant toxicity . At higher doses, 2,4-Dimethoxyquinoline may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

2,4-Dimethoxyquinoline is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 2,4-Dimethoxyquinoline is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2,4-Dimethoxyquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of 2,4-Dimethoxyquinoline can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2,4-Dimethoxyquinoline is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with G9a and other chromatin-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 2,4-Dimethoxyquinoline to the appropriate cellular compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2,4-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193337 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40335-00-0 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40335-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

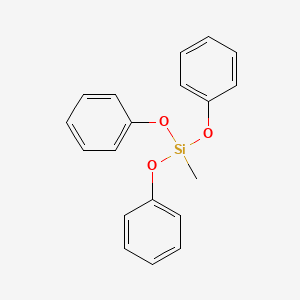

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of selective demethylation in the context of 2,4-Dimethoxyquinoline?

A1: Selective demethylation of 2,4-Dimethoxyquinoline is a crucial reaction in organic synthesis, particularly for synthesizing specific quinoline alkaloids. For instance, removing a methyl group from the 2-methoxy position of 2,4-Dimethoxyquinoline leads to the formation of 2-quinolones . These compounds are important intermediates in synthesizing various biologically active molecules. Additionally, using a thiolate anion as a demethylating agent results in the formation of 4-hydroxyquinoline, highlighting the regioselectivity achievable through different reagents . This control over demethylation is essential for targeting the synthesis of specific isomers with potentially distinct biological activities.

Q2: How is 2,4-Dimethoxyquinoline utilized in synthesizing furoquinoline alkaloids?

A2: 2,4-Dimethoxyquinoline serves as a key starting material in the synthesis of furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine . The synthesis involves introducing an isoprenyl group to the 2,4-Dimethoxyquinoline structure, followed by ozonolysis or reaction with osmium tetroxide-periodate. This process generates an aldehyde intermediate, which then undergoes cyclization in the presence of polyphosphoric acid to form the desired furoquinoline alkaloid. These alkaloids exhibit various biological activities, making their efficient synthesis from 2,4-Dimethoxyquinoline highly valuable.

Q3: Can you elaborate on the role of 2,4-Dimethoxyquinoline in the synthesis of 2,2-dimethylpyranoquinolines and the alkaloid flindersine?

A3: 2,4-Dimethoxyquinoline, specifically its 3-isoprenyl derivative, plays a crucial role in synthesizing 2,2-dimethylpyranoquinolines, including the alkaloid flindersine . Reacting the 3-isoprenyl-2,4-dimethoxyquinoline epoxide with potassium hydroxide in aqueous dimethyl sulfoxide leads to the formation of 2,2-dimethylpyranoquinolines in high yield. This reaction proceeds through a mechanism involving allylic alcohol intermediates and quinone methides in the cyclization step. The successful synthesis of flindersine via this method highlights the importance of 2,4-Dimethoxyquinoline as a precursor in accessing complex alkaloid structures.

Q4: What insights do NMR studies provide regarding the structure of 2,4-Dimethoxyquinoline and its relation to the alkaloid montrutanine?

A4: 1H- and 13C-NMR studies provide crucial information for unambiguously assigning the hydrogen and carbon signals in the structure of 2,4-Dimethoxyquinoline . This detailed spectral analysis, supported by studying its 6-methyl derivative, helps clarify the structure and confirms its distinctness from the proposed structure of the alkaloid montrutanine. Although initially thought to be based on the 2,4-Dimethoxyquinoline scaffold, these findings challenged the assumed structure of montrutanine, prompting further investigation into alternative structures for this alkaloid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, 2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecyl-](/img/structure/B1594095.png)